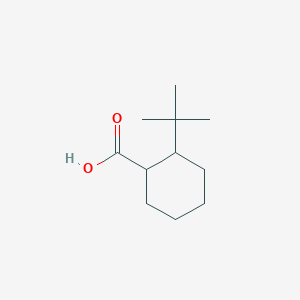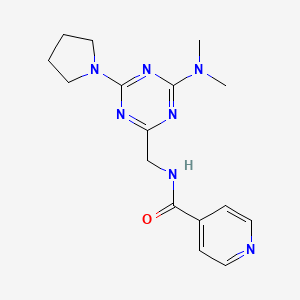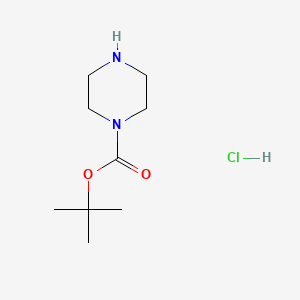
ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves creating potential metabolites that can provide insights into the metabolic pathways and potential biological activities of the parent compound. In the case of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, a series of metabolites were synthesized, which include various derivatives with modifications at the benzopyran ring and the side chain. These compounds were obtained using stereospecific oxidizing reagents and conditions, such as SeO2, Clorox bleach, activated MnO2, and NaClO2 with resorcinol as a chlorine scavenger, to maintain the integrity of the sensitive systems during the oxidation process .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential interactions with biological targets. For ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, FT-IR and FT-Raman spectroscopy were used to record and assign the vibrational spectra, which were then compared with theoretical results obtained from density functional theory (DFT) calculations. The stability of the molecule was analyzed through natural bond orbital analysis, which highlighted the importance of hyperconjugative interactions and charge delocalization. The optimized geometry of the molecule was used to assess the molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals .
Chemical Reactions Analysis
The reactivity of a molecule can be inferred from its molecular electrostatic potential map. For the compound , the maximum negative region is localized over the sulfur atoms and the N3 atom of the triazole ring, while the maximum positive region is localized on the NH group. This suggests that these sites may be prone to nucleophilic attack, indicating potential reactivity pathways. Additionally, the molecular docking studies suggest that the compound could form a stable complex with a pyrrole inhibitor, with a significant binding affinity, which implies that the compound might exhibit inhibitory activity against this class of enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its nonlinear optical properties, are essential for the development of materials with specific functionalities. The title compound's predicted nonlinear optical properties are much greater than that of urea, indicating potential applications in the field of photonics and optoelectronics. Furthermore, the molecular docking results, which show a high binding affinity to the pyrrole inhibitor, suggest that the compound could have significant biological activity, potentially as an inhibitor in biological systems .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry Applications
Compounds with structural components similar to the queried chemical have been studied for their unique chemical reactions and potential in synthesizing novel heterocyclic compounds. For example, the synthesis of sym-tetrazine derivatives involves reactions of ethyl benzoate thiocarbohydrazone, leading to various triazole and tetrazine compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Postovskii et al., 1977).
Antimicrobial Activity
Certain derivatives, such as quinazoline compounds, have been synthesized for their potential antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, indicating the potential of similar structures in developing new antimicrobial agents (Desai et al., 2007).
Propiedades
IUPAC Name |
ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN6O6S2/c1-4-42-28(39)20-5-11-22(12-6-20)32-26(37)18-43-29-34-33-25(36(29)23-13-9-21(30)10-14-23)17-31-27(38)19-7-15-24(16-8-19)44(40,41)35(2)3/h5-16H,4,17-18H2,1-3H3,(H,31,38)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCSLIODLNRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)
![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)
